N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
N'-(6-methoxypyridin-2-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-13-9-5-2-4-8(12-9)11-7-3-6-10;;/h2,4-5H,3,6-7,10H2,1H3,(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEJRWWVMFYSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NCCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of 6-methoxypyridine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. Industrial production methods may also involve additional purification steps to remove impurities and achieve the desired level of purity.
Chemical Reactions Analysis
Coordination Chemistry and Ligand Behavior
The diamine and pyridine groups enable coordination with metal ions, making the compound a potential ligand:
| Metal Ion | Binding Site | Application Context | Source |
|---|---|---|---|
| Transition metals (e.g., Cu²⁺, Fe³⁺) | Pyridine N, amine NH groups | Catalysis or enzyme inhibition studies |
In biological systems, analogous diamines (e.g., N1-(7-chloroquinolin-4-yl)propane-1,3-diamine) act as enzyme inhibitors by coordinating to metalloenzyme active sites .
Amine Reactivity
-
Acylation : Reacts with acyl chlorides to form amides.
-
Alkylation : Undergoes quaternization with alkyl halides.
Pyridine Ring Modifications
-
Electrophilic Substitution : Methoxy group directs electrophiles to the 4-position of the pyridine ring.
-
Demethylation : Harsh acidic/basic conditions remove the methoxy group.
Stability and Degradation
| Condition | Effect | Source |
|---|---|---|
| High temperature | Decomposition via amine oxidation or pyridine ring degradation | |
| Strong acids/bases | Hydrolysis of the methoxy group or protonation of amine functionalities |
Stability in polar solvents (e.g., water, DMSO) is moderate, with storage recommended at -20°C to prevent degradation .
Comparative Reactivity with Analogues
| Compound | Key Difference | Reactivity Impact |
|---|---|---|
| N1-(7-chloroquinolin-4-yl)propane-1,3-diamine | Chlorine substituent vs. methoxy group | Enhanced electrophilicity in chlorinated analogue |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride
- Molecular Formula : C9H17Cl2N3O
- Molecular Weight : 254.16 g/mol
- CAS Number : 1955498-13-1
- Physical Form : Powder
- Purity : ≥95%
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent. Its structural features suggest that it may interact with various biological targets, making it suitable for the development of drugs aimed at treating diseases such as cancer and infections.
Antimicrobial Activity
Recent studies have examined the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyridine have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus . This indicates potential applications in developing new antimicrobial agents.
Biochemical Research
The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5 . This application is crucial in various biochemical experiments where pH stability is essential for enzyme activity and cellular processes.
Case Studies
Mechanism of Action
The mechanism of action of N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, enabling comparative analysis of substituent effects on activity and selectivity:
Key Observations
Substituent Effects on Target Binding: The 6-methoxypyridin-2-yl group in the target compound contrasts with 7-chloroquinolin-4-yl (Ro series) or tetrabromo-benzimidazole (K137). Electron-rich methoxy groups may reduce off-target kinase interactions compared to halogenated analogues . Diamine Chain Modifications: Ethyl or propargyl substitutions (e.g., Ro 47-0543, Compound 22) enhance lipophilicity and CNS penetration, whereas unmodified chains (as in the target compound) favor solubility .
Salt Forms and Bioavailability: Dihydrochloride salts (e.g., target compound, estradiol-linked derivative) improve aqueous solubility vs. free bases, critical for intravenous administration .
Therapeutic Potential: Unlike SETD8 inhibitors (quinazoline core) or antimalarials (chloroquinoline), the target compound’s pyridine-methoxy motif lacks direct therapeutic data but shares synthetic versatility with hormone-conjugated derivatives .
Contradictions and Limitations
- Selectivity vs. Potency Trade-offs : K137-E4’s glutamic acid chain enhances CK2 selectivity but complicates synthesis, whereas simpler analogues like the target compound may face broader kinase inhibition risks .
- Limited Direct Data: While structural parallels exist, the target compound’s specific pharmacological profile requires empirical validation, as most evidence derives from analogues .
Biological Activity
N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride is a compound with significant potential in medicinal chemistry, particularly as a scaffold for drug development. This article explores its biological activity, synthesizing findings from various studies and research articles.
- Molecular Formula : C9H15N3O·2HCl
- CAS Number : 1955498-13-1
- Molecular Weight : 220.15 g/mol
This compound features a pyridine ring, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of the amine groups enhances its potential for interaction with biological targets.
This compound has been studied for its role as a CCR5 antagonist. CCR5 is a chemokine receptor that plays a critical role in the immune response and is also a co-receptor for HIV entry into cells. By blocking this receptor, the compound may inhibit viral entry and replication, making it a candidate for anti-HIV therapies .
Case Study 1: CCR5 Antagonist Development
A study focused on synthesizing novel CCR5 antagonists utilized similar structural frameworks to this compound. The findings suggested that modifications to the basic structure could yield compounds with nanomolar affinity for the CCR5 receptor, indicating that this compound could serve as a valuable lead in drug development .
Case Study 2: Toxicological Assessment
A toxicological assessment highlighted the need for careful evaluation of compounds like this compound due to their potential corrosive effects. In repeated dose toxicity studies in rats, local irritation and respiratory issues were observed at high doses . These findings underscore the importance of dosage regulation in therapeutic applications.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| This compound | 1955498-13-1 | CCR5 antagonist | Potential anti-HIV properties |
| Propane-1,3-diamine derivatives | Various | Antimicrobial | Efficacy against bacterial strains |
| Other CCR5 antagonists | Various | Anti-HIV | Structural variations enhance potency |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(6-methoxypyridin-2-yl)propane-1,3-diamine dihydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step organic reactions, including:
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amines, followed by HCl-mediated deprotection to yield the dihydrochloride salt .
- Coordination chemistry : Ir-catalyzed reactions (e.g., with [Ir(cod)Cl]₂ and dppm ligands) to activate alkenes and introduce boronate functionalities .
- Characterization : Key intermediates are validated using -/-NMR, mass spectrometry (MS), and melting point analysis. For example, Boc-protected intermediates show distinct NMR shifts (e.g., δ 1.4 ppm for tert-butyl groups) .
Q. How is the purity and stability of the compound ensured during storage?
- Methodology :
- Hygroscopicity management : Store in airtight containers under anhydrous conditions to prevent moisture absorption, as dihydrochloride salts are often hygroscopic .
- Stability testing : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH) and HPLC analysis to detect impurities like oxidized byproducts .
Advanced Research Questions
Q. What strategies optimize the compound’s inhibitory activity in enzyme assays, and how are structural modifications validated?
- Methodology :
- Bisubstrate inhibitor design : Functionalize the primary amine with polyacidic chains (e.g., glutamic acid residues) to enhance target affinity, as demonstrated in analogous CK2 kinase inhibitors (e.g., K137-E4, IC₅₀ = 25 nM vs. 130 nM for parent compound) .
- Structure-activity relationship (SAR) : Compare inhibitory potency of derivatives using kinase profiling panels (≥35 kinases tested) to assess selectivity .
Q. How are contradictions in solubility or reactivity data resolved during formulation studies?
- Methodology :
- pH-dependent solubility profiling : Use potentiometric titration to determine solubility across physiological pH ranges (1.2–7.4). For example, dihydrochloride salts typically exhibit higher solubility in acidic buffers .
- Counterion screening : Evaluate alternative salts (e.g., mesylate, tosylate) if chloride incompatibility arises in API formulations .
Q. What advanced analytical techniques are employed to resolve stereochemical or polymorphic ambiguities?
- Methodology :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar organic mobile phases to separate enantiomers .
- X-ray crystallography : Resolve crystal structures of co-crystallized forms with target enzymes to confirm binding conformations .
Q. How is the compound’s environmental and handling safety assessed in high-throughput workflows?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
